2,6-Diaminopimelic acid (DAPA) is a unique amino acid predominantly found in the peptidoglycan layer of bacterial cell walls, specifically in Gram-negative bacteria. [, ] It serves as a crucial component in the cross-linking of peptidoglycan strands, contributing to the structural integrity and rigidity of the bacterial cell wall. [, ] DAP is also a biosynthetic precursor of L-lysine, an essential amino acid in many organisms. [, ] The presence of DAPA in bacterial cell walls makes it a valuable marker in various research applications.
2,6-Diaminopimelic acid is a symmetrical α,α'-diamino dicarboxylic acid that plays a crucial role in the biosynthesis of lysine and peptidoglycan in bacterial cell walls. It is classified as an organic compound and belongs to the group of l-alpha-amino acids. This compound is predominantly found in bacteria and certain higher plants, where it serves as a precursor for various biochemical pathways, particularly in the synthesis of lysine and the structural components of bacterial cell walls .
2,6-Diaminopimelic acid is naturally occurring in various microorganisms, especially within the genus Escherichia and other Gram-negative bacteria. It can also be synthesized in laboratory settings for research and pharmaceutical applications. The compound is essential for the growth and survival of many bacteria, making it a target for antibiotic development .
The synthesis of 2,6-diaminopimelic acid can be achieved through various methods:
The synthetic routes often involve multi-step reactions with careful control over conditions to ensure high yields and purity. The use of protecting groups during synthesis is common to prevent unwanted reactions at sensitive functional groups.
The molecular formula for 2,6-diaminopimelic acid is . Its structure features two amino groups and two carboxylic acid groups, contributing to its classification as a dicarboxylic acid.
This compound exhibits chirality due to its two stereogenic centers .
2,6-Diaminopimelic acid participates in several key biochemical reactions:
The enzymatic reactions involving 2,6-diaminopimelic acid are characterized by high specificity and efficiency. The enzyme kinetics can be influenced by various factors such as pH, temperature, and substrate concentration.
The mechanism of action for 2,6-diaminopimelic acid primarily revolves around its role in lysine biosynthesis and peptidoglycan formation:
Research indicates that mutations affecting 2,6-diaminopimelic acid metabolism can lead to significant growth defects in bacteria due to impaired cell wall synthesis .
Relevant data on its properties can be found in chemical databases which provide detailed information on solubility and reactivity .
2,6-Diaminopimelic acid has several applications in scientific research:
2,6-Diaminopimelic acid (meso-DAP) serves as a critical branch point metabolite in prokaryotes, functioning both as a key intermediate in lysine biosynthesis and as an essential component of peptidoglycan in Gram-negative and some Gram-positive bacteria. The final step of lysine biosynthesis is catalyzed by diaminopimelate decarboxylase (DAPDC; EC 4.1.1.20), which irreversibly decarboxylates meso-DAP to produce L-lysine and CO₂. This PLP (pyridoxal 5'-phosphate)-dependent enzyme exhibits absolute stereospecificity for the meso isomer of DAP and operates through a Schiff base mechanism [7]. Structurally, DAPDC typically forms homodimers with each monomer containing two domains: an N-terminal α/β-barrel that binds PLP covalently to an active-site lysine residue, and a C-terminal β-sandwich domain. The catalytic mechanism involves three key steps:
Notably, DAPDC is absent in mammals but shares structural homology with human ornithine decarboxylase, making it an attractive target for antibacterial drug development. The enzyme is subject to allosteric inhibition by L-lysine at physiological concentrations (Kᵢ ~1 mM), ensuring feedback regulation of lysine biosynthesis. Diamines like cadaverine also inhibit DAPDC, while dicarboxylic analogs show minimal effect due to steric constraints in the active site [3] [7].
Table 1: Key Enzymes in meso-DAP-Dependent Lysine Biosynthesis
Enzyme | EC Number | Reaction Catalyzed | Cofactor/Regulators |
---|---|---|---|
Diaminopimelate decarboxylase | 4.1.1.20 | meso-DAP → L-lysine + CO₂ | PLP; Inhibited by L-lysine |
Diaminopimelate dehydrogenase | 1.4.1.16 | THDPA + NH₄⁺ + NADPH → meso-DAP + NADP⁺ + H₂O | NADPH; Inhibited by meso-DAP |
Diaminopimelate aminotransferase (DapL) | 2.6.1.83 | THDPA + L-glutamate → ll-DAP + α-ketoglutarate | PLP |
Diaminopimelate epimerase | 5.1.1.7 | ll-DAP ⇌ meso-DAP | None |
Bacteria exhibit remarkable diversity in converting the cyclic intermediate L-2,3,4,5-tetrahydrodipicolinate (THDPA) to meso-DAP, with four distinct biochemical pathways identified:
Acetylase Pathway (Limited to Bacilli):Functionally analogous to the succinylase pathway but uses acetyl-CoA instead of succinyl-CoA for acylation. The genetic basis remains poorly characterized [4].
Dehydrogenase Pathway (Coryneform Bacteria):A single enzyme, diaminopimelate dehydrogenase (Ddh; EC 1.4.1.16), directly reductively aminates THDPA using NADPH and ammonium ions to produce meso-DAP. This pathway is energetically efficient (bypassing three enzymatic steps) and is prominent in Corynebacterium glutamicum and Bacillus sphaericus [3] [8].
Aminotransferase Pathway (DapL Pathway; Cyanobacteria and Methanogens):
Table 2: Distribution of meso-DAP Biosynthetic Pathways in Prokaryotes
Pathway Variant | Key Enzymes | Representative Organisms | Genomic Signature |
---|---|---|---|
Succinylase | DapD, DapC, DapE, DapF | Escherichia coli, Bacillus subtilis | dapD/dapE genes present |
Acetylase | Acetyltransferase homologs | Bacillus cereus, Bacillus polymyxa | Undefined genetic locus |
Dehydrogenase (Ddh) | Ddh | Corynebacterium glutamicum, Brevibacterium | ddh gene present; dapD/dapE absent |
Aminotransferase (DapL) | DapL, DapF | Synechocystis spp., Methanococcus jannaschii | dapL gene present; dapD/dapE absent |
In C. glutamicum, which exclusively employs the dehydrogenase pathway, diaminopimelate dehydrogenase (Ddh) is subject to sophisticated multi-level regulation. The enzyme catalyzes:THDPA + NH₄⁺ + NADPH ⇌ meso-DAP + NADP⁺ + H₂ODdh is a homodimer (~35 kDa subunits) that undergoes significant conformational changes upon binding NADPH and substrate. X-ray crystallography of ternary complexes (enzyme-NADPH-inhibitor) reveals that substrate binding induces domain closure, creating a shielded active site [3] [8].
Key regulatory features include:
This tight regulation ensures metabolic economy, directing meso-DAP toward either lysine synthesis or peptidoglycan incorporation based on cellular demands. The absence of Ddh in mammals and its essentiality in pathogenic mycobacteria underscore its potential as an antimicrobial target [10].
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